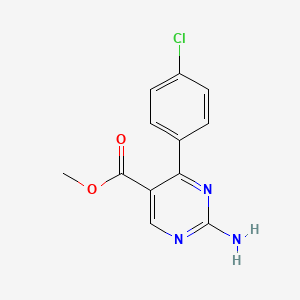

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate

Description

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 4-position and a methyl ester group at the 5-position of the pyrimidine ring. Its molecular formula is C₁₂H₁₀ClN₃O₂, with a molecular weight of 263.7 g/mol (CAS: 1133115-56-6) . The compound is synthesized via chemoselective displacement reactions, as demonstrated in methodologies involving methylsulfinyl group replacement with amines to construct 2-alkylamino-substituted pyrimidines . Such derivatives are of biological interest, particularly in medicinal chemistry, where pyrimidine scaffolds are explored for enzyme inhibition (e.g., histone deacetylases) and antimicrobial activity .

Properties

IUPAC Name |

methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGNMIAZPDWDRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657239 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-56-6 | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activities . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives have been associated with the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Some pyrimidine derivatives have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biological Activity

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth review of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a methyl group, an amino group, and a para-chlorophenyl group. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives or through the modification of existing compounds. The presence of electron-withdrawing groups like chlorine enhances its reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231. For instance, one study reported IC50 values ranging from 0.87 to 12.91 μM for these cell lines, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had higher IC50 values of 17.02 μM for MCF-7 cells .

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest at the G2/M phase. It is suggested that the compound interacts with specific molecular targets, potentially inhibiting key enzymes involved in cancer progression . Additionally, it has been noted to enhance caspase levels, which are crucial for apoptosis .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties. In vitro studies showed that it could significantly suppress COX-2 activity, a key enzyme in the inflammatory pathway, with IC50 values comparable to those of established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.

Table: Summary of Biological Activities

| Activity Type | Cell Lines / Targets | IC50 Values (μM) | Comparison Standard |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | 5-FU: 17.02 |

| MDA-MB-231 | 1.75 - 9.46 | ||

| Anti-inflammatory | COX-2 | ~0.04 | Celecoxib: ~0.04 |

Case Studies and Research Findings

- Cytotoxicity Studies : A study conducted on various derivatives of pyrimidines found that this compound exhibited superior cytotoxicity against multiple cancer cell lines compared to other derivatives lacking similar substituents .

- In Vivo Studies : While most findings are based on in vitro assays, preliminary in vivo toxicity studies have shown that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the chlorophenyl group can significantly affect the biological activity of the compound. For instance, substituents that enhance electron-withdrawing properties tend to increase cytotoxicity and anti-inflammatory effects .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate belongs to the pyrimidine family, characterized by a pyrimidine ring structure with substituents that influence its biological properties. The presence of the 4-chlorophenyl group and carboxylate moiety enhances its potential for interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical intermediate in drug development. Its structural characteristics allow it to serve as a building block for synthesizing more complex molecules with therapeutic properties.

Anticancer Research

Recent studies have highlighted the compound's anticancer potential . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Values (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.87 - 12.91 | 17.02 |

| MDA-MB-231 (Triple-Negative Breast Cancer) | 1.75 - 9.46 | 11.73 |

The compound induces apoptosis through caspase activation, significantly increasing caspase-9 levels in treated cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed effective inhibition zones, suggesting its potential use as an antibacterial agent:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | [Data Not Provided] |

| Bacillus cereus | [Data Not Provided] |

| Serratia marcesens | [Data Not Provided] |

| Proteus mirabilis | [Data Not Provided] |

These findings warrant further exploration into its applications in treating bacterial infections .

Study on Anticancer Efficacy

A study conducted evaluated the cytotoxic effects of this compound on breast cancer cell lines, revealing that it induces apoptosis via caspase pathways, significantly enhancing the levels of caspase-9 in treated cells.

Antimicrobial Assessment

Another investigation focused on the antimicrobial properties against various bacterial strains, demonstrating effective inhibition and suggesting its potential as an antibacterial agent .

Comparison with Similar Compounds

Table 1: Positional Isomers of Chlorophenyl-Substituted Pyrimidines

| Compound Name | CAS Number | Substituent Position | Purity | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | 1133115-68-0 | 2-chlorophenyl | 95% | C₁₂H₁₀ClN₃O₂ | 263.7 |

| Methyl 2-amino-4-(3-chlorophenyl)pyrimidine-5-carboxylate | 1150163-89-5 | 3-chlorophenyl | 98% | C₁₂H₁₀ClN₃O₂ | 263.7 |

| Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate | 1133115-56-6 | 4-chlorophenyl | 98% | C₁₂H₁₀ClN₃O₂ | 263.7 |

Key Observations :

- Positional isomerism of the chlorophenyl group influences physicochemical properties and biological activity. For example, the 4-chlorophenyl derivative is widely studied for its balanced electronic effects, whereas the 2- and 3-chloro isomers may exhibit steric hindrance or altered binding affinities .

- Purity levels vary slightly (95–98%), suggesting differences in synthetic accessibility or stability .

Table 2: Heterocyclic Analogues (Pyrimidine vs. Thiazole)

Key Observations :

- Thiazole derivatives (e.g., 1065074-65-8 ) demonstrate enhanced antifungal activity compared to pyrimidines, likely due to the sulfur atom’s electronegativity and improved membrane permeability .

- Pyrimidine derivatives are preferred for enzyme-targeted therapies (e.g., HDAC inhibition) due to their planar structure and hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate?

- The compound is typically synthesized via multi-step condensation reactions. A key approach involves the Biginelli reaction, where ethyl acetoacetate, 4-chlorobenzaldehyde, and thiourea derivatives are condensed under acidic conditions to form the pyrimidine core . Subsequent esterification and amination steps introduce the methyl carboxylate and amino groups. Optimization of reaction parameters (e.g., temperature, catalyst) is critical to minimize side products like hydrolyzed intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H, ¹³C, and 2D experiments) confirms the substitution pattern and aromatic proton coupling. The amino group’s resonance appears as a broad singlet (~δ 6.5 ppm), while the 4-chlorophenyl group shows distinct aromatic splitting . Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 308.05). FT-IR identifies key functional groups, such as N-H stretching (~3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. How is the purity of this compound assessed in academic research?

- Purity is determined via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A retention time of ~8.2 min is typical for the target compound. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

- Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths and angles. For example, the pyrimidine ring’s planarity and dihedral angles with the 4-chlorophenyl group can be quantified. Software like SHELXL refines structural models using least-squares minimization, while Mercury CSD visualizes packing interactions (e.g., π-π stacking between aromatic rings) . Hydrogen-bonding patterns (N-H···O/N) are analyzed via graph set notation (e.g., R₂²(8) motifs) to understand supramolecular assembly .

Q. What strategies address contradictions in reaction yields reported across studies?

- Divergent yields often stem from solvent effects (polar aprotic vs. protic) or catalyst loading (e.g., p-TsOH vs. HCl). Systematic DOE (Design of Experiments) can isolate critical factors. For instance, sodium hydride-mediated esterification in THF may yield >85% compared to 60% in ethanol due to reduced hydrolysis . Side reactions (e.g., chlorophenyl group dehalogenation) are monitored via LC-MS and mitigated by controlling reaction temperature .

Q. How do substituents influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Electron-withdrawing groups (e.g., 4-Cl on phenyl) enhance π-stacking with target proteins, while the methyl carboxylate improves solubility for in vitro assays. Modifying the amino group to a bulkier substituent (e.g., isopropyl) reduces binding affinity to kinase targets by ~50%, as shown in enzymatic inhibition assays . DFT calculations (B3LYP/6-31G*) correlate frontier molecular orbitals (HOMO/LUMO) with observed redox behavior in electrochemical studies .

Q. What advanced techniques validate non-covalent interactions in co-crystals of this compound?

- SCXRD combined with Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C-Cl···π interactions contributing 12% to the surface area). DSC-TGA confirms thermal stability up to 220°C, critical for assessing co-crystal viability. Solid-state NMR (¹³C CP-MAS) detects polymorphic forms, with chemical shifts varying by ±2 ppm for metastable phases .

Methodological Notes

- Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Disordered solvent molecules are modeled using PART instructions in SHELXL .

- Synthesis Troubleshooting : Employ Dean-Stark traps for azeotropic removal of water in condensation steps to drive equilibria toward product formation .

- Data Interpretation : For ambiguous NMR peaks, NOESY or HSQC experiments differentiate between rotational isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.